Lipophilicity Modulation: LogP Reduction of 0.52 Relative to Non-Hydroxylated Analog Improves Ligand Efficiency Metrics
The target compound exhibits a calculated LogP of 2.60 (ChemSrc), which is 0.52 units lower than the 3.12 LogP of its non-hydroxylated analog 4-(3-fluoro-4-hydroxyphenyl)benzoic acid (Fluorochem) . This reduction in lipophilicity, driven by the additional 3-hydroxy group, is quantitatively consistent with the general effect of aryl hydroxylation on LogP (ΔlogP ≈ –0.5 to –0.7 per OH group) [1]. The PSA of the target compound (77.76 Ų) is higher than that of the non-hydroxylated analog (estimated 57.53 Ų based on 4'-hydroxybiphenyl-4-carboxylic acid ), further indicating improved aqueous solubility and lower non-specific binding potential.
| Evidence Dimension | Calculated partition coefficient (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 2.60, PSA = 77.76 Ų (ChemSrc, CAS 1261905-21-8) |
| Comparator Or Baseline | 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid (CAS 106291-26-3): LogP = 3.12, PSA ≈ 57.53 Ų (Fluorochem / ChemSrc) |
| Quantified Difference | ΔLogP = –0.52; ΔPSA ≈ +20.23 Ų |
| Conditions | Calculated using ChemSrc fragment-based method; PSA for comparator estimated from 4'-hydroxybiphenyl-4-carboxylic acid (ChemSrc). |
Why This Matters
Lower LogP reduces the risk of metabolic instability and off-target promiscuity, making the target compound a more developable lead-like scaffold than its non-hydroxylated analog.
- [1] Molecules 2026, 31(9), 1478. Comparative Antioxidant Profiling of Phenolic Acids and Flavonoids. Section on hydroxylation-dependent LogP trends. https://www.mdpi.com/1420-3049/31/9/1478 View Source
